molecular formula C18H25N5O2 B2461229 1-Ethyl-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea CAS No. 1448070-85-6

1-Ethyl-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea

Cat. No.: B2461229
CAS No.: 1448070-85-6
M. Wt: 343.431
InChI Key: DROPVPJMRGGPKM-UHFFFAOYSA-N
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Description

1-Ethyl-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea is a useful research compound. Its molecular formula is C18H25N5O2 and its molecular weight is 343.431. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bonding and Complexation Studies

Research has focused on the association between various urea derivatives and other molecules, highlighting the role of hydrogen bonding in complex formation. Studies such as those by Ośmiałowski et al. (2013) have explored the interactions of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates through NMR spectroscopy and quantum chemical calculations. These studies shed light on the substituent effects on complexation, essential for understanding the molecular interactions involved in the formation of urea-containing compounds (Ośmiałowski et al., 2013).

Synthesis and Antimicrobial Activities

The synthesis and antimicrobial properties of urea derivatives have also been a focus of scientific research. For instance, Sharma et al. (2004) synthesized 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, demonstrating the relevance of urea derivatives in developing compounds with potential antimicrobial applications (Sharma et al., 2004).

Molecular Docking and Inhibitory Activities

El-Azab et al. (2016) conducted FT-IR and FT-Raman spectra studies alongside molecular docking to analyze the stability and electronic properties of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate. Their findings suggest potential inhibitory activity against specific targets, highlighting the utility of urea derivatives in the design of novel inhibitors (El-Azab et al., 2016).

Synthesis of Novel Pyridine and Naphthyridine Derivatives

Research by Abdelrazek et al. (2010) on the synthesis of new pyridine and naphthyridine derivatives provides insights into the versatility of urea compounds in synthesizing heterocyclic compounds with potential pharmacological properties (Abdelrazek et al., 2010).

Antioxidant Activities

Studies on the antioxidant activities of urea derivatives, such as those conducted by Zaki et al. (2017), demonstrate the potential of these compounds in medicinal chemistry, particularly in designing antioxidant agents (Zaki et al., 2017).

Properties

IUPAC Name

1-ethyl-3-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2/c1-2-19-18(25)20-13-16-14-7-3-4-8-15(14)17(24)23(21-16)12-11-22-9-5-6-10-22/h3-4,7-8H,2,5-6,9-13H2,1H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROPVPJMRGGPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC1=NN(C(=O)C2=CC=CC=C21)CCN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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